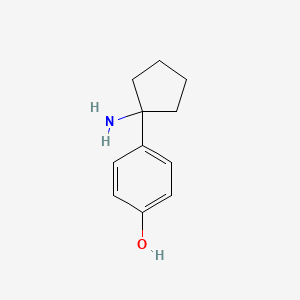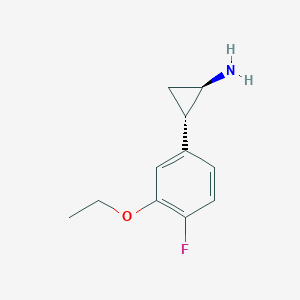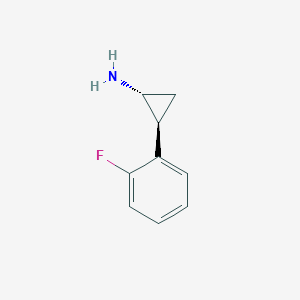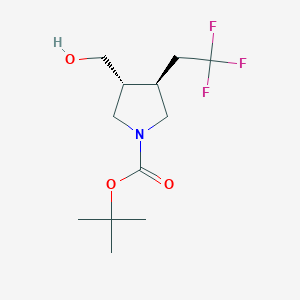
4-(1-Aminocyclopentyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Aminocyclopentyl)phenol is an organic compound with the molecular formula C11H15NO. It features a phenol group substituted with a 1-aminocyclopentyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminocyclopentyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method requires the presence of a strong base and an appropriate nucleophile to replace the halide group with the desired substituent . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild conditions .
Industrial Production Methods
Industrial production of substituted phenols, including this compound, often involves large-scale reactions using similar synthetic routes. The scalability of these methods is crucial for industrial applications, and the use of green chemistry principles, such as the ipso-hydroxylation method, is becoming increasingly important .
化学反応の分析
Types of Reactions
4-(1-Aminocyclopentyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Quinones can be reduced back to phenols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.
科学的研究の応用
4-(1-Aminocyclopentyl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
作用機序
The mechanism of action of 4-(1-Aminocyclopentyl)phenol involves its interaction with various molecular targets and pathways. Phenolic compounds are known for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions . These actions help protect cells from oxidative stress and damage. Additionally, phenolic compounds can modulate cell signaling pathways and gene expression, contributing to their pharmacological effects .
類似化合物との比較
4-(1-Aminocyclopentyl)phenol can be compared with other phenolic compounds, such as:
Phenol: The simplest phenolic compound, used as an antiseptic and disinfectant.
Hydroquinone: Known for its use in skin-lightening products and as a photographic developer.
Butylated Hydroxytoluene (BHT): A synthetic antioxidant used in food preservation.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenolic compounds.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
4-(1-aminocyclopentyl)phenol |
InChI |
InChI=1S/C11H15NO/c12-11(7-1-2-8-11)9-3-5-10(13)6-4-9/h3-6,13H,1-2,7-8,12H2 |
InChIキー |
ZRDOGHJIEHPUJH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(C2=CC=C(C=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Hydroxy-3-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-methyl-2H-pyran-2-one](/img/structure/B13059574.png)

![3-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B13059580.png)



![cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane](/img/structure/B13059612.png)
![tert-butyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13059614.png)

![(2R)-2-[Bis(phenylmethyl)amino]-1-butanol](/img/structure/B13059631.png)
![1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-propen-1-one](/img/structure/B13059659.png)

![ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride](/img/structure/B13059667.png)
